molecular formula C14H18FNO3 B3916640 (4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid

(4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid

Cat. No. B3916640
M. Wt: 267.30 g/mol
InChI Key: AIIJGHDQHIOWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid, also known as FMPH, is a chemical compound that has gained significant attention in the field of scientific research. It is an organic compound with a molecular weight of 269.31 g/mol and a chemical formula of C13H17FNO3. This compound has shown promising results in various scientific applications, including its use as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid is not fully understood. However, it is believed to act as an HDAC inhibitor, which leads to the accumulation of acetylated histones and altered gene expression. This alteration in gene expression can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
(4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using (4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid in lab experiments is its potential use as a drug candidate for the treatment of various diseases. It has also been shown to have a favorable safety profile in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of (4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid. One direction is the further investigation of its mechanism of action and its potential use as an HDAC inhibitor. Another direction is the development of more efficient synthesis methods for the compound. Additionally, the compound could be studied for its potential use in combination therapy with other drugs for the treatment of various diseases.

Scientific Research Applications

(4-fluoro-3-methylphenyl)(4-hydroxypiperidin-1-yl)acetic acid has shown promising results in various scientific applications. It has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its use as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation and have been implicated in various diseases.

properties

IUPAC Name

2-(4-fluoro-3-methylphenyl)-2-(4-hydroxypiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9-8-10(2-3-12(9)15)13(14(18)19)16-6-4-11(17)5-7-16/h2-3,8,11,13,17H,4-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIJGHDQHIOWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)N2CCC(CC2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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